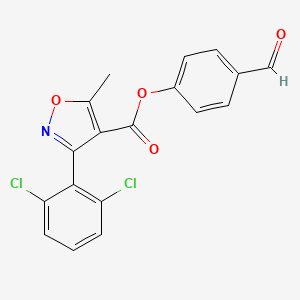
2,1,3-Benzoselenadiazole, 5-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzoselenadiazole, 5-ethoxy- is an organoselenium compound characterized by the presence of a benzoselenadiazole core with an ethoxy group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoselenadiazole, 5-ethoxy- typically involves the following steps:
Formation of the Benzoselenadiazole Core: The initial step involves the cyclization of ortho-diaminobenzene with selenium dioxide or selenium powder under oxidative conditions to form the benzoselenadiazole ring.
Ethoxylation: The introduction of the ethoxy group at the 5-position can be achieved through a nucleophilic substitution reaction. This involves reacting the benzoselenadiazole with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 2,1,3-Benzoselenadiazole, 5-ethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the cyclization and ethoxylation reactions.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoselenadiazole, 5-ethoxy- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the benzoselenadiazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenides.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenadiazoles depending on the nucleophile used.
Scientific Research Applications
2,1,3-Benzoselenadiazole, 5-ethoxy- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its anticancer properties, as selenium compounds can induce apoptosis in cancer cells.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Mechanism of Action
The mechanism by which 2,1,3-Benzoselenadiazole, 5-ethoxy- exerts its effects involves:
Antioxidant Activity: The selenium atom can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Apoptosis Induction: In cancer cells, the compound can trigger apoptosis through the generation of ROS and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoselenadiazole: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
2,1,3-Benzothiadiazole: Contains sulfur instead of selenium, leading to different chemical and biological properties.
5-Methyl-2,1,3-Benzoselenadiazole: Has a methyl group instead of an ethoxy group, affecting its reactivity and applications.
Uniqueness
2,1,3-Benzoselenadiazole, 5-ethoxy- is unique due to the presence of both selenium and an ethoxy group, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of advanced materials and in biological applications where selenium’s antioxidant properties are beneficial.
Properties
CAS No. |
1128-93-4 |
|---|---|
Molecular Formula |
C8H8N2OSe |
Molecular Weight |
227.13 g/mol |
IUPAC Name |
5-ethoxy-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C8H8N2OSe/c1-2-11-6-3-4-7-8(5-6)10-12-9-7/h3-5H,2H2,1H3 |
InChI Key |
MFXYSGSJYVCDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=N[Se]N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]hexanoate](/img/structure/B11100493.png)

![4-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine](/img/structure/B11100499.png)
methanone](/img/structure/B11100500.png)
![7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11100505.png)
![N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11100515.png)

![N-(3-chlorophenyl)-N'-[hydroxy(diphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B11100549.png)
![(6-Chloro-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B11100554.png)
![N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11100562.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]cyclopropanecarboxamide](/img/structure/B11100579.png)
![1'-[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11100582.png)
![4-(Heptyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11100585.png)
![N'-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B11100591.png)
